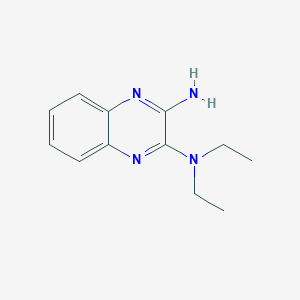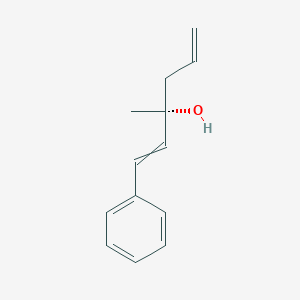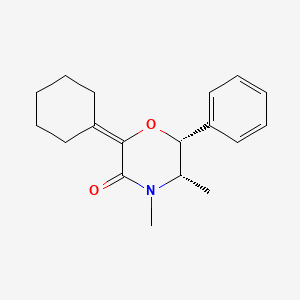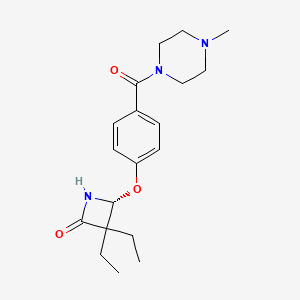
N~2~,N~2~-Diethylquinoxaline-2,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~,N~2~-Diethylquinoxaline-2,3-diamine is an organic compound with the molecular formula C12H16N4. It belongs to the class of quinoxaline derivatives, which are known for their diverse biological and chemical properties. This compound is characterized by the presence of two ethyl groups attached to the nitrogen atoms at positions 2 and 3 of the quinoxaline ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N2,N~2~-Diethylquinoxaline-2,3-diamine typically involves the condensation of substituted aromatic 1,2-diamine with 1,2-dicarbonyl compounds. One common method is the direct condensation reaction catalyzed by nanostructured pyrophosphate Na2PdP2O7 in ethanol at ambient temperature . This method is eco-friendly and provides good to excellent yields in shorter reaction times.
Industrial Production Methods: Industrial production of quinoxaline derivatives, including N2,N~2~-Diethylquinoxaline-2,3-diamine, often employs similar condensation reactions but on a larger scale. The use of efficient and reusable heterogeneous catalysts, such as Na2PdP2O7, is preferred to ensure high yield and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions: N2,N~2~-Diethylquinoxaline-2,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-diones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed:
Oxidation: Quinoxaline-2,3-diones.
Reduction: Various amine derivatives.
Substitution: Substituted quinoxaline derivatives.
Applications De Recherche Scientifique
N~2~,N~2~-Diethylquinoxaline-2,3-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
Mécanisme D'action
The mechanism of action of N2,N~2~-Diethylquinoxaline-2,3-diamine involves its interaction with specific molecular targets and pathways. For instance, as a DAAO inhibitor, it binds to the active site of the enzyme, preventing the oxidation of d-amino acids . This inhibition can lead to various therapeutic effects, including neuroprotection and pain relief.
Comparaison Avec Des Composés Similaires
- 6-Chloro-N~2~,N~3~-diethylquinoxaline-2,3-diamine : This compound has a similar structure but with a chlorine atom at position 6.
- 2,3-Diaminophenazine : Another quinoxaline derivative with different substituents.
- 2,3-Diaminoquinoxaline derivatives : These compounds have various amino groups attached to the quinoxaline ring.
Uniqueness: N2,N~2~-Diethylquinoxaline-2,3-diamine is unique due to its specific ethyl substitutions, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
480439-16-5 |
|---|---|
Formule moléculaire |
C12H16N4 |
Poids moléculaire |
216.28 g/mol |
Nom IUPAC |
3-N,3-N-diethylquinoxaline-2,3-diamine |
InChI |
InChI=1S/C12H16N4/c1-3-16(4-2)12-11(13)14-9-7-5-6-8-10(9)15-12/h5-8H,3-4H2,1-2H3,(H2,13,14) |
Clé InChI |
HYYJGLKRMRWYCE-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=NC2=CC=CC=C2N=C1N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 2-[(E)-pyrrolidin-1-yldiazenyl]-1H-indole-3-carboxylate](/img/structure/B14248110.png)

![3-{Tris[(butan-2-yl)oxy]silyl}propane-1-thiol](/img/structure/B14248117.png)
![4-[4-(3,5-Dimethylphenyl)-2-(3-methoxyphenyl)-1,3-thiazol-5-yl]pyridine](/img/structure/B14248122.png)
![1,4,7-Tris[(pyridin-4-yl)methyl]-1,4,7-triazonane](/img/structure/B14248124.png)

![5,5'-[1,3-Phenylenebis(oxy)]di(benzene-1,3-dicarbonitrile)](/img/structure/B14248135.png)

![N-[(3,5-Dinitrophenyl)methyl]-N-phenylglycine](/img/structure/B14248161.png)

![1-[2-[(4-Benzylpiperidin-1-yl)methyl]phenyl]-3-phenylurea](/img/structure/B14248171.png)
![4H-Pyrido[1,2-a]pyrimidin-4-one, 2-(4-morpholinyl)-9-(phenylmethyl)-](/img/structure/B14248198.png)
